ethyl 4-[2-(4-chlorophenyl)-2-oxo-1-phenylethyl]-2-oxo-3,4-dihydro-2H-chromene-3-carboxylate
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Overview
Description
ETHYL 4-[2-(4-CHLOROPHENYL)-2-OXO-1-PHENYLETHYL]-2-OXO-3-CHROMANECARBOXYLATE is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a chromane ring system, which is a significant structural motif in medicinal chemistry due to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[2-(4-CHLOROPHENYL)-2-OXO-1-PHENYLETHYL]-2-OXO-3-CHROMANECARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with acetophenone to form a chalcone intermediate. This intermediate undergoes cyclization with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the chromane ring system. The final step involves esterification to introduce the ethyl ester group .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, industrial methods may involve the use of catalysts to accelerate the reaction rates and improve selectivity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[2-(4-CHLOROPHENYL)-2-OXO-1-PHENYLETHYL]-2-OXO-3-CHROMANECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at the para position relative to the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 4-[2-(4-CHLOROPHENYL)-2-OXO-1-PHENYLETHYL]-2-OXO-3-CHROMANECARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects due to its structural similarity to bioactive compounds.
Mechanism of Action
The mechanism of action of ETHYL 4-[2-(4-CHLOROPHENYL)-2-OXO-1-PHENYLETHYL]-2-OXO-3-CHROMANECARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-(4-CHLOROPHENYL)-2-THIAZOLE CARBOXYLATE: Shares a similar aromatic structure but contains a thiazole ring instead of a chromane ring.
ETHYL 4-(4-CHLOROPHENYL)-2,4-DIOXOBUTANOATE: Similar in having a chlorophenyl group but differs in the presence of a dioxobutanoate moiety.
Uniqueness
ETHYL 4-[2-(4-CHLOROPHENYL)-2-OXO-1-PHENYLETHYL]-2-OXO-3-CHROMANECARBOXYLATE is unique due to its chromane ring system, which imparts distinct biological activities and chemical reactivity. This structural feature makes it a valuable compound in medicinal chemistry and drug development.
Properties
Molecular Formula |
C26H21ClO5 |
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Molecular Weight |
448.9 g/mol |
IUPAC Name |
ethyl 4-[2-(4-chlorophenyl)-2-oxo-1-phenylethyl]-2-oxo-3,4-dihydrochromene-3-carboxylate |
InChI |
InChI=1S/C26H21ClO5/c1-2-31-25(29)23-22(19-10-6-7-11-20(19)32-26(23)30)21(16-8-4-3-5-9-16)24(28)17-12-14-18(27)15-13-17/h3-15,21-23H,2H2,1H3 |
InChI Key |
HCCASHTVIJTISL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(C2=CC=CC=C2OC1=O)C(C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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